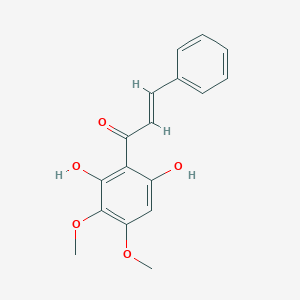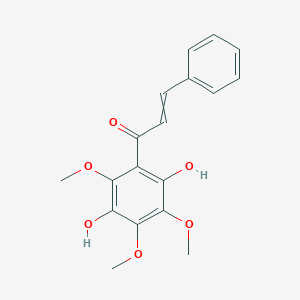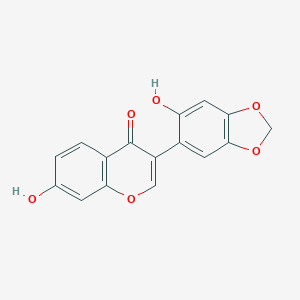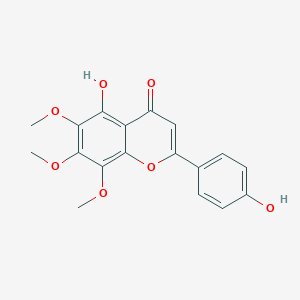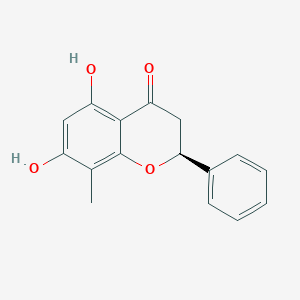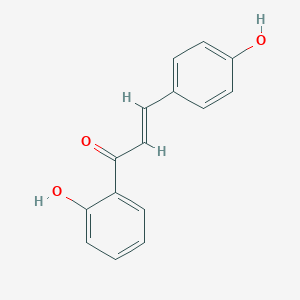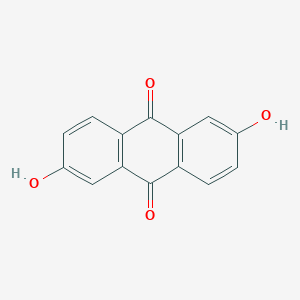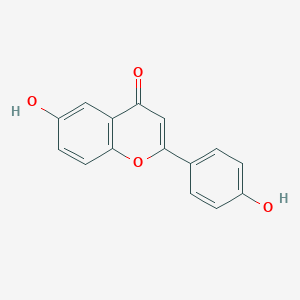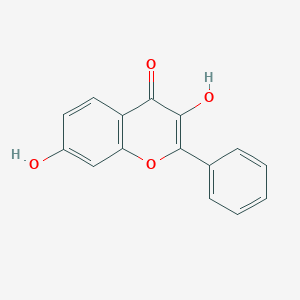
1,8-Dimethoxyanthraquinone
Overview
Description
1,8-Dimethoxyanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two methoxy groups attached to the 1 and 8 positions of the anthraquinone structure. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Mechanism of Action
Target of Action
The primary target of 1,8-Dimethoxyanthraquinone is bacterial cells, specifically Salmonella strains . The compound has been tested against various Salmonella strains and has shown different levels of antibacterial activity .
Mode of Action
It is known that the compound interacts with its targets (salmonella strains) in a way that inhibits their growth . The compound’s antibacterial activity is likely due to its interaction with bacterial cell structures or metabolic processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential biochemical pathways in the bacterial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. The compound has been shown to have bactericidal effects against various Salmonella strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL .
Action Environment
Like most chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
1,8-Dimethoxyanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The compound interacts with bacterial enzymes, disrupting their normal function and leading to bacterial cell death. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, thereby modulating the cellular redox state .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to induce cytotoxicity in cancer cell lines, such as MCF-7 and K-562, by affecting cell signaling pathways and gene expression . The compound influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Furthermore, this compound has been shown to impact cell signaling pathways, including those involved in apoptosis and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, it has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, resulting in DNA damage and cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism leads to the formation of various metabolites, which may have distinct biological activities . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which can affect its overall activity and function . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethoxyanthraquinone can be synthesized through several methods. One common method involves the methylation of 1,8-dihydroxyanthraquinone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at reflux temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxyanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydroquinones .
Scientific Research Applications
1,8-Dimethoxyanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals with anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other colorants
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethoxyanthraquinone
- 1,4-Dimethoxyanthraquinone
- 1,2-Dimethoxyanthraquinone
Uniqueness
1,8-Dimethoxyanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dimethoxyanthraquinones, it has distinct properties that make it suitable for specific applications, such as its use in certain dyes and pigments .
Properties
IUPAC Name |
1,8-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSZITHNACKGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064314 | |
| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6407-55-2 | |
| Record name | 1,8-Dimethoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6407-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dimethoxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006407552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Dimethoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dimethoxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-Dimethoxyanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPF2MDR3G2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,8-Dimethoxyanthraquinone affect its ability to interact with DNA compared to other anthraquinone derivatives?
A: Research indicates that the presence and position of substituents on the anthraquinone ring system significantly influence DNA interaction. [] Specifically, this compound, with methoxy groups at positions 1 and 8, demonstrates no intercalation into DNA. [] This is in contrast to anthraquinones with amino groups, which generally exhibit DNA interaction. [] Interestingly, 1- or 8-monohydroxymono-methoxyanthraquinones show some degree of DNA interaction. [] These findings highlight the importance of substituent position and type in governing the interaction of anthraquinones with DNA.
Q2: Can this compound be utilized in organic synthesis, and if so, what transformations have been successfully achieved?
A: Yes, this compound serves as a valuable precursor in organic synthesis. Notably, it undergoes reduction with sodium borohydride and trifluoroacetic acid to yield 1,1′,8,8′-Tetramethoxy-10,10′-bianthrone. [] This dimeric product features two anthrone units connected by a C-C bond, with methoxy and carbonyl groups positioned on opposite sides of the anthracene rings. [] This example demonstrates the utility of this compound as a starting material for synthesizing more complex structures.
Q3: What are the advantages of using cyclohexyl-p-toluene sulfonate for the reduction of this compound compared to other reducing agents?
A: Cyclohexyl-p-toluene sulfonate offers a distinct advantage in reducing this compound to its parent hydrocarbon. [] While alternative methods exist, this reagent provides favorable yields and preserves substituents like halogens and alkoxy groups that might be susceptible to attack by other reducing agents. [] The proposed mechanism involves complexation of cyclohexyl cations with the quinone, followed by hydrogen transfer through a resonance-stabilized cyclic transition state. [] This selectivity makes cyclohexyl-p-toluene sulfonate a valuable tool for specific reductions in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
